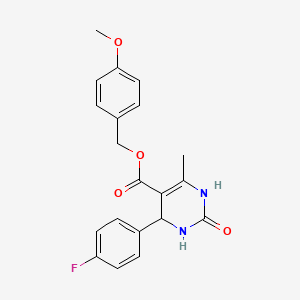![molecular formula C21H28ClN3O2 B4946159 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one](/img/structure/B4946159.png)
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a cyclopentylpiperidin-2-one moiety, making it a subject of study in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and yield. The process might include the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)piperazine: Shares the piperazine ring and chlorophenyl group but lacks the cyclopentylpiperidin-2-one moiety.
Cyclopentylpiperidine: Contains the cyclopentylpiperidine structure but without the piperazine ring.
Uniqueness
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2/c22-18-7-3-4-8-19(18)23-11-13-24(14-12-23)21(27)16-9-10-20(26)25(15-16)17-5-1-2-6-17/h3-4,7-8,16-17H,1-2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOJKZAOHPHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2-methoxyphenoxy)propyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4946085.png)
![[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone](/img/structure/B4946088.png)
![2-[[Butyl(methyl)amino]methyl]-4-chlorophenol;hydrochloride](/img/structure/B4946094.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4946098.png)
![(cyclopropylmethyl)[(2-methoxy-1-naphthyl)methyl]propylamine](/img/structure/B4946109.png)
![N-(2-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4946112.png)
![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4946113.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4946120.png)
![N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4946127.png)
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4946141.png)
![N-(5-butyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B4946147.png)


![1,5-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4946174.png)
